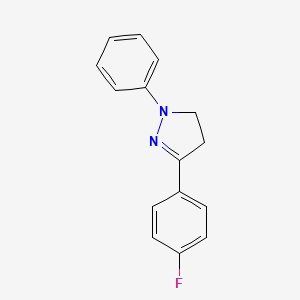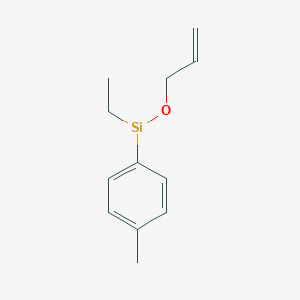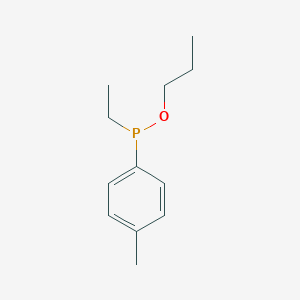![molecular formula C11H11ClN2O2 B14579609 5(4H)-Isoxazolone, 4-[amino(2-chlorophenyl)methyl]-3-methyl- CAS No. 61253-66-5](/img/structure/B14579609.png)
5(4H)-Isoxazolone, 4-[amino(2-chlorophenyl)methyl]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4H)-Isoxazolone, 4-[amino(2-chlorophenyl)methyl]-3-methyl- is a heterocyclic compound that features an isoxazolone ring with a 2-chlorophenyl group and an amino group attached to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Isoxazolone, 4-[amino(2-chlorophenyl)methyl]-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzylamine with 3-methyl-4-isoxazolone in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5(4H)-Isoxazolone, 4-[amino(2-chlorophenyl)methyl]-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
5(4H)-Isoxazolone, 4-[amino(2-chlorophenyl)methyl]-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5(4H)-Isoxazolone, 4-[amino(2-chlorophenyl)methyl]-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[amino(2-chlorophenyl)methyl]-3-methyl-5(4H)-isoxazolone
- 4-[amino(2-bromophenyl)methyl]-3-methyl-5(4H)-isoxazolone
- 4-[amino(2-fluorophenyl)methyl]-3-methyl-5(4H)-isoxazolone
Uniqueness
5(4H)-Isoxazolone, 4-[amino(2-chlorophenyl)methyl]-3-methyl- is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for various applications.
Properties
CAS No. |
61253-66-5 |
|---|---|
Molecular Formula |
C11H11ClN2O2 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
4-[amino-(2-chlorophenyl)methyl]-3-methyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H11ClN2O2/c1-6-9(11(15)16-14-6)10(13)7-4-2-3-5-8(7)12/h2-5,9-10H,13H2,1H3 |
InChI Key |
SSRJMJSXEJKKLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=O)C1C(C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Acetic acid;3-[benzyl(dimethyl)silyl]propan-1-ol](/img/structure/B14579588.png)
![1-[4-(Benzenesulfonyl)phenoxy]-1-bromo-3,3-dimethylbutan-2-one](/img/structure/B14579594.png)

![[(E)-(3-bromo-2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14579603.png)
